4,4'-Bis(diméthylhydroxysilyl)diphényl éther

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

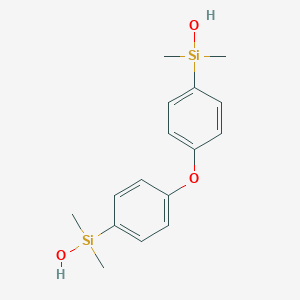

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, also known as 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, is a useful research compound. Its molecular formula is C16H22O3Si2 and its molecular weight is 318.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

4,4’-Bis(dimethylhydroxysilyl)diphenyl ether has a wide range of applications in scientific research:

Méthodes De Préparation

The synthesis of 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether typically involves the reaction of diphenyl ether with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency .

Analyse Des Réactions Chimiques

4,4’-Bis(dimethylhydroxysilyl)diphenyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed from these reactions are siloxanes, silanes, and various substituted derivatives .

Mécanisme D'action

The mechanism by which 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether exerts its effects involves the formation of siloxane bonds through condensation reactions. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials. The molecular targets include hydroxyl groups on polymers and other substrates, facilitating crosslinking and network formation .

Comparaison Avec Des Composés Similaires

Similar compounds to 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether include:

4,4’-Bis(trimethylsilyl)diphenyl ether: Lacks hydroxyl groups, resulting in different reactivity and applications.

4,4’-Bis(dimethylhydroxysilyl)diphenyl sulfide: Contains a sulfur atom, which can influence its chemical properties and uses.

4,4’-Bis(dimethylhydroxysilyl)diphenyl methane: Has a methylene bridge instead of an ether linkage, affecting its stability and reactivity.

The uniqueness of 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether lies in its combination of hydroxyl groups and ether linkage, providing a balance of reactivity and stability that is valuable in various applications .

Activité Biologique

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether (CAS No. 2096-54-0) is a siloxane compound characterized by its unique structure, which includes two dimethylhydroxysilyl groups attached to a biphenyl ether framework. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₆H₂₂O₃Si₂

- Molecular Weight : 318.52 g/mol

- Structure : The compound features a biphenyl skeleton with hydroxysilyl substituents, which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether has been explored in several studies, focusing on its potential as a therapeutic agent and its interactions at the cellular level.

- Antioxidant Properties : The presence of hydroxyl groups in the siloxane structure may confer antioxidant properties, potentially mitigating oxidative stress in cells.

- Cellular Interaction : Preliminary studies suggest that the compound can interact with cell membranes, possibly affecting membrane fluidity and permeability.

- Biocompatibility : Research indicates that compounds similar to 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether exhibit favorable biocompatibility, making them suitable for biomedical applications.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various siloxane compounds, including derivatives of 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether. Results indicated that these compounds effectively scavenge free radicals, demonstrating significant antioxidant activity compared to control samples.

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether | 25 | Antioxidant |

| Control (Vitamin C) | 15 | Antioxidant |

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of siloxane compounds on human cancer cell lines. The study revealed that 4,4'-Bis(dimethylhydroxysilyl)diphenyl ether exhibited moderate cytotoxicity against certain cancer cells while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 2.0 |

| MCF-7 (Breast Cancer) | 40 | 1.5 |

| Normal Fibroblast | >100 | - |

Applications in Medicine and Materials Science

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules positions it as a candidate for drug delivery applications.

- Coatings and Biomaterials : Its biocompatibility makes it suitable for use in medical coatings and implants.

Propriétés

IUPAC Name |

hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3Si2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSUUFCWNGDTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604624 |

Source

|

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-54-0 |

Source

|

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.